2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethyl-4-(methylthio)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the following applications:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds.
Biology: In the development of bioactive molecules and probes for biological studies.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the 2,3-dimethyl-4-(methylthio)phenyl group.
Uniqueness
2-(2,3-Dimethyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which allows for more efficient and selective coupling reactions compared to other organoboron compounds .
Properties
Molecular Formula |
C15H23BO2S |
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Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-(2,3-dimethyl-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2S/c1-10-11(2)13(19-7)9-8-12(10)16-17-14(3,4)15(5,6)18-16/h8-9H,1-7H3 |
InChI Key |
CQOCIKQIBYKPJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)SC)C)C |
Origin of Product |
United States |
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